molecular formula C22H18ClNO3S B11220512 3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one CAS No. 388592-45-8

3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one

Cat. No.: B11220512
CAS No.: 388592-45-8
M. Wt: 411.9 g/mol
InChI Key: VGSQHYRVIUATIT-UHFFFAOYSA-N
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Description

“3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring fused with chlorinated and methoxylated phenyl groups, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” typically involves the cyclization of appropriate precursors under specific conditions. A common method includes:

    Starting Materials: 5-Chloro-2-methoxybenzaldehyde, 3-phenoxybenzaldehyde, and thiourea.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Cyclization: The mixture is heated to promote the cyclization reaction, forming the thiazolidinone ring.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions may target the phenyl rings or the thiazolidinone ring, potentially altering the compound’s biological activity.

    Substitution: Halogenation, nitration, and other substitution reactions can occur on the phenyl rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine, nitric acid, or sulfuric acid.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced phenyl derivatives or altered thiazolidinone rings.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of microbial enzymes, modulation of inflammatory pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzothiazoles: Exhibiting antimicrobial and anticancer activities.

    Phenylthiazoles: Used in various pharmacological applications.

Uniqueness

“3-(5-Chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one” stands out due to its unique combination of chlorinated, methoxylated, and phenoxy-substituted phenyl groups, which may enhance its biological activity and specificity.

Properties

CAS No.

388592-45-8

Molecular Formula

C22H18ClNO3S

Molecular Weight

411.9 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-2-(3-phenoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18ClNO3S/c1-26-20-11-10-16(23)13-19(20)24-21(25)14-28-22(24)15-6-5-9-18(12-15)27-17-7-3-2-4-8-17/h2-13,22H,14H2,1H3

InChI Key

VGSQHYRVIUATIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(SCC2=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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